molecular formula C5H3ClN2S B7966571 5-Amino-4-chlorothiophene-2-carbonitrile

5-Amino-4-chlorothiophene-2-carbonitrile

Cat. No.: B7966571
M. Wt: 158.61 g/mol
InChI Key: AWZVXCMVGCNRMV-UHFFFAOYSA-N
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Description

5-Amino-4-chlorothiophene-2-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position, a chlorine atom at the 4-position, and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chlorothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the Gewald reaction or other cyclization methods that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chlorothiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups replacing the chlorine atom or modifying the cyano group .

Scientific Research Applications

5-Amino-4-chlorothiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-chlorothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and cyano groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-chlorothiophene-3-carbonitrile
  • 4-Amino-5-chlorothiophene-2-carbonitrile
  • 5-Amino-4-bromothiophene-2-carbonitrile

Uniqueness

5-Amino-4-chlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the amino, chloro, and cyano groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other thiophene derivatives .

Properties

IUPAC Name

5-amino-4-chlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVXCMVGCNRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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